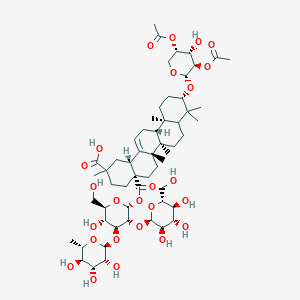

Yiyeliangwanoside III

Description

Yiyeliangwanoside III is an oleanane-type triterpene glycoside isolated from the bark of Nothopanax davidii (Araliaceae family). Its molecular formula is C₅₇H₈₈O₂₅, with a molecular weight of 1,173.32 g/mol . Structurally, it features a 3-O-α-(2',4'-O-diacetyl)-L-arabinopyranosyl group attached to the oleanane core, along with a 28-O-glycosidic ester side chain composed of α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl . Key physical properties include a melting point of 206–210°C (decomposition) and a specific optical rotation of [α]D +2.73 (c 0.1, methanol) . Its structural complexity and acetylated sugar moieties suggest unique solubility and bioavailability profiles compared to simpler triterpenoid glycosides.

Propriétés

Numéro CAS |

141039-75-0 |

|---|---|

Formule moléculaire |

C57H88O25 |

Poids moléculaire |

1173.3 g/mol |

Nom IUPAC |

(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-diacetyloxy-4-hydroxyoxan-2-yl]oxy-4a-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C57H88O25/c1-24-35(62)39(66)41(68)46(74-24)80-43-37(64)30(22-59)78-49(45(43)81-47-42(69)40(67)36(63)29(21-58)77-47)82-51(72)57-18-16-53(6,50(70)71)20-28(57)27-10-11-33-54(7)14-13-34(52(4,5)32(54)12-15-56(33,9)55(27,8)17-19-57)79-48-44(76-26(3)61)38(65)31(23-73-48)75-25(2)60/h10,24,28-49,58-59,62-69H,11-23H2,1-9H3,(H,70,71)/t24-,28+,29+,30+,31-,32?,33+,34-,35-,36+,37+,38-,39+,40-,41+,42+,43-,44+,45+,46-,47+,48-,49+,53?,54-,55+,56+,57-/m0/s1 |

Clé InChI |

PWDRYGNPXJGTOQ-UFHAFJQVSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)O)OC(=O)C)C)(C)C(=O)O)CO)O)O)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C)O)OC(=O)C)C)C)[C@H]4CC(CC5)(C)C(=O)O)C)CO)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)O)OC(=O)C)C)(C)C(=O)O)CO)O)O)O)O |

Synonymes |

3-O-alpha(2',4'-O-diacetyl)-L-arabinopyranosyl-3beta-hydroxyolean-12-ene-28,29-dioic acid-28-O-(alpha-L-ramnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl) ester yiyeliangwanoside III |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

The following table summarizes key differences between Yiyeliangwanoside III and structurally related compounds:

Key Observations :

Isomerism: Yiyeliangwanoside I and III share the same molecular formula but differ in optical rotation and melting points, suggesting regioisomerism (e.g., acetyl group positions) .

Glycosidic Chain Length: Yiyeliangwanoside III’s trimeric glycosidic ester contrasts with Yixinoside B’s monomeric chain, which likely impacts membrane permeability and enzymatic hydrolysis resistance .

Pharmacological Implications

- Anti-inflammatory Activity: Oleanane glycosides like Yixinoside A inhibit NF-κB signaling (IC₅₀ ~10 μM), suggesting Yiyeliangwanoside III’s acetyl groups may enhance target binding affinity .

- Metabolic Stability: The diacetylated arabinose in Yiyeliangwanoside III may reduce first-pass metabolism compared to non-acetylated analogs, as seen in studies of similar triterpenoids .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Yiyeliangwanoside III from plant sources, and how can yield be optimized?

- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) or high-performance liquid chromatography (HPLC). To optimize yield:

- Use gradient elution (e.g., water:acetonitrile, 0.1% formic acid) for better separation .

- Validate reproducibility by repeating extractions under controlled temperature and pH conditions .

- Preliminary phytochemical screening (e.g., Liebermann-Burchard test for triterpenes) ensures targeted isolation .

Q. How can researchers confirm the structural identity of Yiyeliangwanoside III using spectroscopic and chromatographic methods?

- Answer : Combine:

- NMR (¹H, ¹³C, 2D-COSY/HMBC) to map glycosidic linkages and aglycone structure .

- Mass spectrometry (HR-ESI-MS) for molecular formula validation (e.g., m/z 943.4567 [M+Na]⁺) .

- HPLC-DAD with reference standards to confirm retention time and UV profile .

- Table 1: Example analytical parameters:

| Technique | Parameters |

|---|---|

| HPLC | C18 column (5 µm, 250 × 4.6 mm), 1.0 mL/min, 210 nm |

| NMR | 600 MHz, CD3OD solvent, 25°C |

Q. What protocols ensure the assessment of purity and stability of Yiyeliangwanoside III in experimental settings?

- Answer :

- Purity : Use HPLC (≥95% purity threshold) with triple wavelength detection (210, 254, 280 nm) to detect impurities .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for decomposition products .

Advanced Research Questions

Q. How should researchers design experiments to investigate the mechanism of action of Yiyeliangwanoside III in cancer cell lines?

- Answer :

- Hypothesis-driven design : Test inhibition of specific pathways (e.g., PI3K/AKT) using siRNA knockdown or Western blotting .

- Dose-response assays : Include IC₅₀ calculations (e.g., 48-hour exposure, MTT assay) with positive controls (e.g., cisplatin) .

- Data validation : Replicate experiments across ≥3 cell lines (e.g., MCF-7, A549) to ensure biological relevance .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of Yiyeliangwanoside III?

- Answer :

- Pharmacokinetics : Use Sprague-Dawley rats (n=6) for oral/intravenous administration; collect plasma at 0, 1, 2, 4, 8, 12, 24h for LC-MS/MS analysis .

- Toxicity : Conduct acute/chronic toxicity studies (OECD guidelines) with histopathological evaluation of liver/kidney tissues .

- Table 2: Example PK parameters:

| Parameter | Value |

|---|---|

| t₁/₂ | 8.2h |

| Cmax | 12.3 µg/mL |

Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies) be systematically addressed?

- Answer :

- Meta-analysis : Compare experimental conditions (e.g., cell line passage number, serum concentration) across studies to identify variability sources .

- Standardization : Adopt consensus protocols (e.g., CellTiter-Glo® for viability assays) to reduce methodological divergence .

- Error analysis : Quantify uncertainties (e.g., ±15% instrument error in HPLC) and adjust statistical models (e.g., mixed-effects regression) .

Methodological Best Practices

- Experimental rigor : Pre-register hypotheses and methods on platforms like Open Science Framework to mitigate bias .

- Data transparency : Share raw NMR/HPLC files in repositories (e.g., Zenodo) for peer validation .

- Ethical compliance : Obtain institutional approval for in vivo studies (IACUC protocol #XXXX-XX) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.